

Application Notes and Protocols for Orludodstat Treatment in Patient-Derived Organoid Models

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Compound of Interest

Compound Name: Orludodstat

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Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor with high fidelity.[1][2][3] This characteristic makes them an invaluable tool for personalized medicine and drug development. **Orludodstat** (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4] Inhibition of DHODH by **Orludodstat** leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of **Orludodstat** in PDO models for preclinical drug efficacy studies.

Mechanism of Action

Orludodstat targets the mitochondrial enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[5][7] By inhibiting this enzyme, **Orludodstat** effectively blocks the production of essential building blocks for DNA and RNA, leading to pyrimidine starvation. This metabolic stress preferentially affects cancer cells due to their high demand for nucleotides to sustain rapid proliferation. The depletion of pyrimidines triggers a cascade of cellular events, including the induction of replication and ribosomal stress, ultimately culminating in caspase-dependent apoptosis.[8][9]

Data Presentation: Efficacy of DHODH Inhibitors in Patient-Derived Organoid Models

The following tables summarize representative quantitative data on the efficacy of DHODH inhibitors in various patient-derived cancer models. It is important to note that specific IC50 values for **Orludodstat** in a wide range of PDOs are not extensively available in the public domain. The data presented below is compiled from studies on **Orludodstat** in relevant models and other DHODH inhibitors in PDOs to provide an illustrative overview of the expected efficacy.

Cancer Type	Patient-Derived Model	DHODH Inhibitor	IC50 / EC50	Reference
Acute Myeloid Leukemia (AML)	Cell Line (OCI-LY19)	Orludodstat (BAY 2402234)	5 pM	[8]
Chronic Myeloid Leukemia (CML)	CD34+ cells	Meds433	~100 nM (effective concentration)	[10]
Colorectal Cancer	Patient-Derived Organoids	FOLFOX (5-FU component targets pyrimidine synthesis)	43.26 µmol/L (cutoff for sensitivity)	[1][11][12]
Castration-Resistant Prostate Cancer (CRPC)	Patient-Derived Xenograft Organoids	Orludodstat (BAY 2402234) in combination with Abiraterone	Data on synergistic apoptosis induction, specific IC50 not provided	[13]

Note: The IC50 values can vary significantly depending on the specific PDO line, culture conditions, and assay duration. The data for the FOLFOX regimen in colorectal cancer PDOs is included to provide context on the sensitivity of these models to agents that disrupt pyrimidine synthesis.

Experimental Protocols

The following are detailed protocols for the treatment of PDOs with **Orludodstat** and subsequent analysis of cell viability and apoptosis.

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol outlines the general steps for establishing and maintaining PDOs from tumor tissue. Specific media compositions may vary depending on the tissue of origin.

Materials:

- Fresh tumor tissue
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (specific to cancer type)
- Collagenase type II
- TrypLE™ Express
- Fetal Bovine Serum (FBS)
- ROCK inhibitor (Y-27632)
- Advanced DMEM/F-12
- Penicillin-Streptomycin

Procedure:

- Mince the fresh tumor tissue into small fragments (~1-3 mm³).
- Digest the tissue fragments with Collagenase type II in organoid culture medium containing ROCK inhibitor at 37°C for 1-2 hours with gentle agitation.

- Pellet the dissociated cells by centrifugation and wash with Advanced DMEM/F-12.
- Resuspend the cell pellet in a small volume of organoid culture medium and mix with basement membrane matrix on ice.
- Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
- Allow the matrix to solidify at 37°C for 15-30 minutes.
- Overlay the domes with the appropriate organoid culture medium.
- Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- Passage the organoids every 7-14 days by mechanically disrupting the domes and re-plating in a fresh matrix.

Protocol 2: Orludodstat Treatment of Patient-Derived Organoids

This protocol describes the treatment of established PDOs with **Orludodstat** for drug sensitivity testing.

Materials:

- Established PDO cultures
- **Orludodstat** (BAY 2402234)
- DMSO (vehicle control)
- Organoid culture medium
- 96-well culture plates

Procedure:

- Harvest mature PDOs and dissociate them into smaller fragments or single cells.

- Count the organoid fragments/cells and resuspend them in a mixture of organoid culture medium and basement membrane matrix.
- Seed the organoid suspension into a 96-well plate.
- Allow the matrix to solidify and then add organoid culture medium.
- Prepare a serial dilution of **Orludodstat** in organoid culture medium. A typical concentration range to test would be from 1 pM to 10 μ M.
- After allowing the organoids to establish for 24-48 hours, replace the medium with the medium containing different concentrations of **Orludodstat** or DMSO as a vehicle control.
- Incubate the plates for a predetermined duration, typically 72 to 120 hours. The incubation time should be optimized based on the doubling time of the specific PDO line.

Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in 3D culture based on the quantification of ATP.

Materials:

- **Orludodstat**-treated PDOs in a 96-well plate
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Opaque-walled 96-well plates
- Luminometer

Procedure:

- Equilibrate the 96-well plate with treated PDOs and the CellTiter-Glo® 3D reagent to room temperature.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

- Mix the contents vigorously for 5 minutes on a plate shaker to induce cell lysis.
- Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
- Transfer the lysate to an opaque-walled 96-well plate.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

- **Orludodstat**-treated PDOs in a 96-well plate
- Caspase-Glo® 3/7 3D Assay reagent
- Opaque-walled 96-well plates
- Luminometer

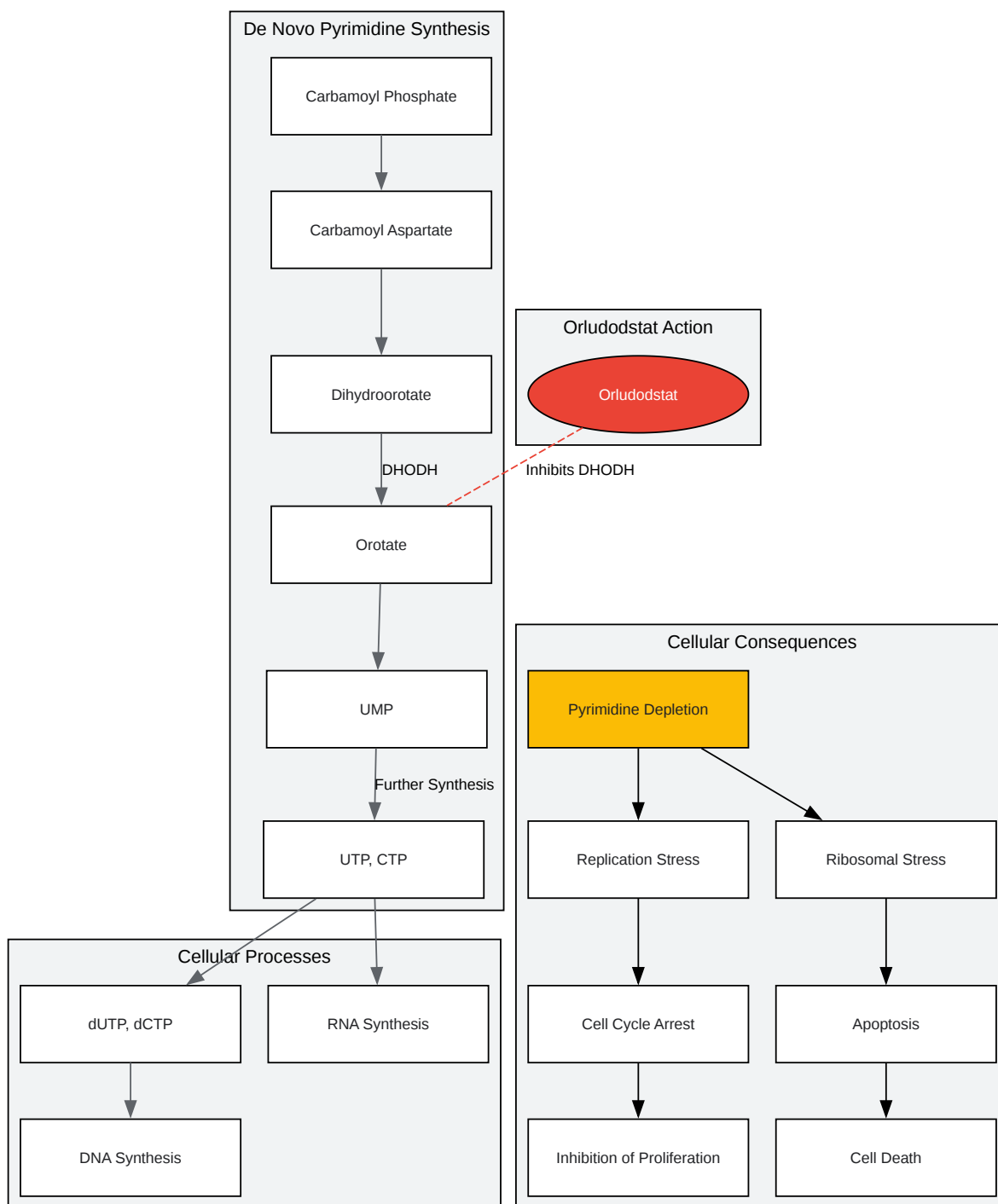
Procedure:

- Equilibrate the 96-well plate with treated PDOs and the Caspase-Glo® 3/7 3D reagent to room temperature.
- Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.
- Mix the contents gently by orbital shaking for 30-60 seconds.
- Incubate at room temperature for at least 30 minutes (incubation time may need optimization).

- Transfer the lysate to an opaque-walled 96-well plate.
- Measure the luminescence using a luminometer.
- Normalize the caspase activity to cell number (e.g., from a parallel viability assay) to determine the specific induction of apoptosis.

Mandatory Visualizations

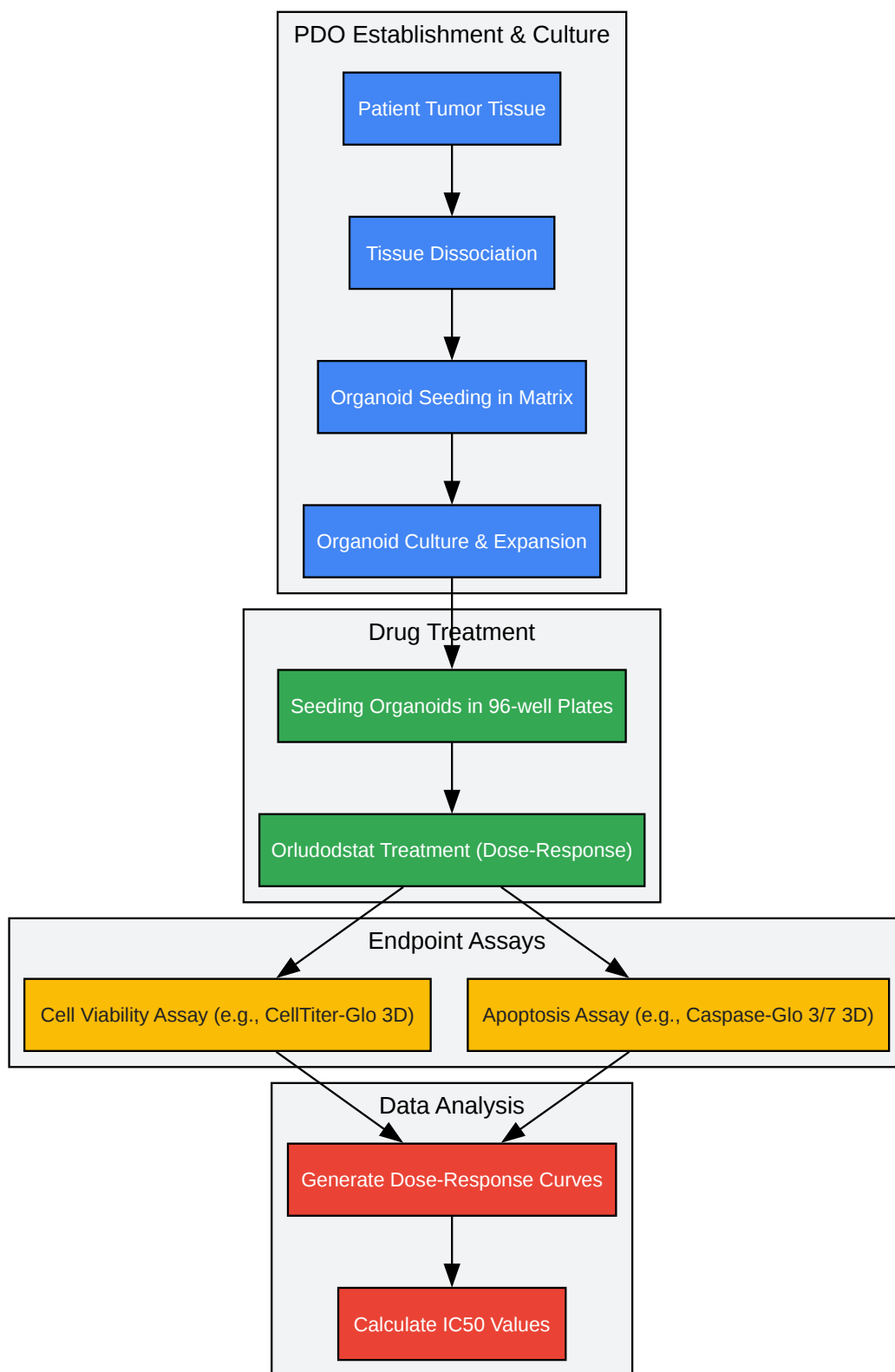
Signaling Pathway of Orludodstat Action



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Caption: Mechanism of action of **Orludodstat**.

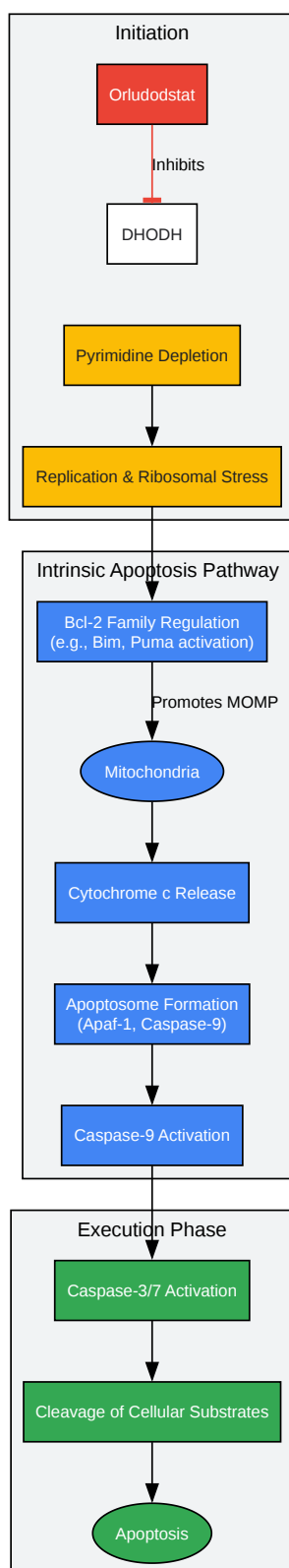
Experimental Workflow for Orludodstat Treatment in PDOs



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Caption: Experimental workflow for **Orludodstat** testing in PDOs.

Orludodstat-Induced Apoptosis Signaling Pathway



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